
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of antibiotics and other pharmaceutical agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl anthranilate with ethyl acetoacetate under acidic conditions to form the quinoline ring. This is followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research indicates that derivatives of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antibacterial properties. A patent (US4822801A) outlines a series of compounds derived from this structure that have shown effectiveness against various bacterial strains. The synthesis involves multiple steps, starting with the treatment of specific precursors to yield the desired quinoline derivatives, which are then tested for their antibacterial efficacy .
Cystic Fibrosis Treatment
A notable application of this compound is its potential as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. A study highlighted the discovery of a compound related to this class that was effective in enhancing CFTR function in cells expressing the F508del-CFTR mutation. This finding suggests that derivatives of this compound could be explored further as therapeutic agents for cystic fibrosis .
Neuroprotective Properties
Recent studies have investigated the neuroprotective effects of compounds derived from this compound. For instance, esters of kynurenic acid have been reacted with cyclic amino acids to produce novel alkoxymethylated products that show promise in neuroprotection. This application highlights the compound's versatility and potential in addressing neurodegenerative diseases .
Structure-Activity Relationship Studies
The structure of this compound allows for extensive modifications that can lead to varying biological activities. Research has shown that altering substituents on the quinoline nucleus can significantly affect the binding affinity and selectivity for biological targets. For example, studies on different N-substituted derivatives have revealed how slight changes can lead to marked differences in pharmacological profiles .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other quinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
Nalidixic Acid: Another quinolone derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid at the 3-position make it a versatile intermediate for further chemical modifications .
Biologische Aktivität
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound within the quinolone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The structure of this compound features a quinoline backbone with a carboxylic acid group at the 3-position and an ethyl group at the 1-position. The synthesis typically involves multi-step reactions starting from simple precursors, which can be modified to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound derivatives. For instance, one study reported that derivatives with modifications at the C-8 position exhibited enhanced antiproliferative activity against ovarian cancer cell lines (SKOV-3), with a GI50 value of 13.14 μM. This compound showed a CC50 value of 53.50 μM against normal fibroblast cells (Wi-38), indicating selective toxicity towards cancer cells .
Table 1: Anticancer Activity of 1-Ethyl-4-oxo-1,4-dihydroquinoline Derivatives
Compound | Cell Line | GI50 (μM) | CC50 (μM) | Selectivity Index |
---|---|---|---|---|
Derivative A | SKOV-3 | 13.14 | 53.50 | 4.07 |
Derivative B | HeLa | 5.18 | Not reported | Not applicable |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various derivatives exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 1 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
Table 2: Antimicrobial Activity of 1-Ethyl Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Derivative C | Staphylococcus aureus | 1 |
Derivative D | Escherichia coli | 4.1 |
Derivative E | Klebsiella pneumoniae | >100 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that these compounds may act by inhibiting key enzymes involved in DNA replication and repair processes, such as topoisomerase II, which is crucial for cancer cell proliferation . Additionally, their antibacterial effects may stem from disrupting bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Ovarian Cancer Model : In a xenograft model using SKOV-3 cells implanted in mice, treatment with a derivative of 1-Ethyl-4-oxo-1,4-dihydroquinoline resulted in significant tumor regression compared to control groups treated with saline or standard chemotherapy agents .
- Antimicrobial Efficacy : In vivo studies demonstrated that derivatives administered to mice infected with E. coli showed improved survival rates compared to untreated controls, suggesting potential for therapeutic applications in bacterial infections .
Eigenschaften
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJADLCFCHIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364167 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23789-88-0 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do different fungal species interact with and modify the structure of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A1: The research demonstrates distinct transformation patterns of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by different fungi. Streptomyces surinam catalyzes the formation of the corresponding methyl ester. In contrast, Penicillium adametzi facilitates hydroxylation at the 7-methyl substituent. This highlights the diverse enzymatic capabilities of these microbial species and their potential for generating novel derivatives. []
Q2: Does the presence of a methoxy substituent influence the microbial transformation of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?
A2: Yes, the study reveals that the presence of a methoxy group can alter the microbial transformation outcome. While Penicillium adametzi hydroxylates 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the same fungus performs a phenol ether cleavage when presented with 1-Ethyl-8-methoxy-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This suggests that the enzyme's substrate specificity and the resulting transformation are influenced by the nature and position of substituents on the core structure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.